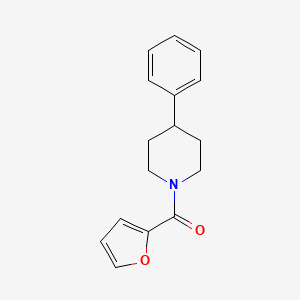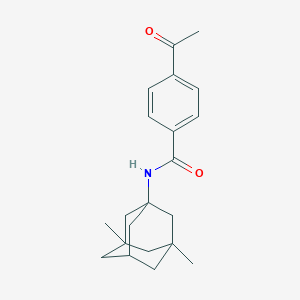
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as PEPPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PEPPO is a pyrrolidinone derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is not fully understood, but it is believed to involve the interaction of 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one with specific targets in cells. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been shown to selectively bind to Aβ aggregates, which may prevent the formation of toxic Aβ oligomers and fibrils. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has also been shown to induce apoptosis in cancer cells, which may be mediated through the activation of caspases and the inhibition of cell survival pathways.
Biochemical and Physiological Effects
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects, including the inhibition of Aβ aggregation, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several advantages for lab experiments, including its high yield of synthesis, its selective binding to Aβ aggregates, and its potential as a therapeutic agent for neurodegenerative diseases and cancer. However, 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one also has limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, including the optimization of its synthesis method, the identification of its specific targets in cells, and the evaluation of its safety and efficacy in animal models. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one may also have potential applications in other fields, including materials science and nanotechnology.
Conclusion
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound that has shown potential in various scientific research applications, including as a fluorescent probe, an anticancer agent, and a therapeutic agent for neurodegenerative diseases. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several advantages for lab experiments, including its high yield of synthesis and its potential as a therapeutic agent. However, 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one also has limitations, including its limited solubility and potential toxicity. Future research on 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one may lead to the development of novel diagnostic and therapeutic tools for various diseases.
Métodos De Síntesis
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been synthesized through various methods, including the reaction of 1-(2-phenylethyl)pyrrolidin-2-one with 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of a catalyst. The reaction results in the formation of 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one with a yield of up to 90%. Other methods of synthesis include the reaction of 1-(2-phenylethyl)pyrrolidin-2-one with 3-phenyl-1,2,4-oxadiazol-5-carboxylic acid followed by decarboxylation and the reaction of 1-(2-phenylethyl)pyrrolidin-2-one with 3-phenyl-1,2,4-oxadiazol-5-thiol in the presence of a catalyst.
Aplicaciones Científicas De Investigación
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has shown potential in various scientific research applications, including as a fluorescent probe for imaging biological systems, a potential anticancer agent, and a potential therapeutic agent for neurodegenerative diseases. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been shown to selectively bind to amyloid beta (Aβ) aggregates, which are implicated in the pathogenesis of Alzheimer's disease. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
1-(2-phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-18-13-17(14-23(18)12-11-15-7-3-1-4-8-15)20-21-19(22-25-20)16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBZBMYXSSJXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)





![1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7558264.png)
![4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7558270.png)
![N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetamide](/img/structure/B7558277.png)
![N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7558280.png)
![1-Benzyl-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558294.png)
![4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558295.png)
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558303.png)
![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558321.png)